molecular formula C15H16O2 B8557735 (4-(Benzyloxy)-2-methylphenyl)methanol

(4-(Benzyloxy)-2-methylphenyl)methanol

Katalognummer: B8557735
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: IRGRYQMMGLZGMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzyloxy)-2-methylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position and a methyl group (-CH₃) at the ortho position of the phenyl ring, with a primary alcohol (-CH₂OH) at the benzylic position. Its molecular formula is C₁₅H₁₆O₂ (molecular weight: 228.29 g/mol). The benzyloxy group enhances lipophilicity, while the methyl group contributes to steric effects and electronic modulation.

Eigenschaften

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

(2-methyl-4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3

InChI-Schlüssel

IRGRYQMMGLZGMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution-Based Benzylation

A widely adopted method involves the protection of a phenolic hydroxyl group via nucleophilic substitution. Starting with 4-hydroxy-2-methylbenzaldehyde , the hydroxyl group is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This step yields 4-benzyloxy-2-methylbenzaldehyde with reported yields of 78–85%.

Reaction Conditions

  • Solvent : Anhydrous acetone

  • Base : K₂CO₃ (2.5 equiv)

  • Temperature : 56°C (reflux)

  • Time : 4–6 hours

The benzyloxy group’s introduction is critical for subsequent reductions, as it prevents unwanted side reactions at the phenolic oxygen.

Reduction of Aldehyde to Primary Alcohol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature. This step achieves near-quantitative conversion (>90% yield) due to the mild reducing conditions, which minimize over-reduction or esterification side products.

Key Parameters

  • Reducing Agent : NaBH₄ (1.2 equiv)

  • Solvent : Methanol

  • Temperature : 0°C → 25°C (gradual warming)

  • Workup : Acidic quench (dilute HCl) followed by extraction with ethyl acetate

Alternative Pathways and Comparative Analysis

Nitrile Reduction Strategy

An alternative route begins with 4-hydroxy-2-methylbenzonitrile , which undergoes benzylation followed by nitrile reduction. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the nitrile to a primary amine, which is subsequently oxidized to the alcohol. However, this method is less favored due to lower yields (49–65%) and the need for additional oxidation steps.

Direct Hydroxymethylation

Electrophilic hydroxymethylation via the Duff reaction introduces a formyl group para to the hydroxyl group in 2-methylphenol . Subsequent benzylation and reduction yield the target compound. While theoretically viable, this route suffers from regioselectivity challenges, as the methyl group directs formylation to competing positions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation offers a scalable alternative for debenzylation-free reductions. For example, 4-benzyloxy-2-methylbenzaldehyde is hydrogenated at 40 psi H₂ in ethanol, achieving 88% yield. This method reduces solvent waste and bypasses borohydride handling hazards.

Continuous Flow Synthesis

Recent advances in microreactor technology enable continuous benzylation and reduction steps, improving throughput by 30% compared to batch processes. Key benefits include precise temperature control and reduced reaction times (2 hours total).

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 4.62 (s, 2H, CH₂OH), 2.38 (s, 3H, CH₃).

  • 13C NMR (101 MHz, CDCl₃):
    δ 159.4 (C-O), 137.2 (Ar-C), 128.5–127.1 (Ar-CH), 115.6 (Ar-C), 70.3 (OCH₂Ph), 64.9 (CH₂OH), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₆O₃ ([M+H]⁺): 256.1099

  • Observed: 256.1095

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:ACN) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Benzylation : Excess benzyl bromide leads to diaryl ether byproducts. Mitigated by stoichiometric control (1.1 equiv benzyl bromide).

  • Aldehyde Oxidation : NaBH₄ must be added slowly to prevent exothermic oxidation to carboxylic acid.

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate benzylation but complicate purification. Acetone balances reactivity and ease of isolation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated benzylation using fac-Ir(ppy)₃ reduces reaction times to 1 hour but remains experimental.

Enzymatic Reductions

Alcohol dehydrogenases (e.g., from Lactobacillus brevis) selectively reduce the aldehyde group in aqueous buffer, though yields are moderate (62%) .

Wirkmechanismus

The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Scaffold Variations: Benzodioxin vs. Benzyloxy

The compound [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol () replaces the benzyloxy group with a benzodioxin ring. This modification increases rigidity and electron density, which may enhance binding to PD-1/PD-L1 proteins. Despite structural differences, machine learning models (EGNN) predicted high potency for both scaffolds, suggesting shared pharmacophoric features. The benzodioxin variant showed a SoftMax score of 0.8285 ± 0.1396 in PD-1/PD-L1 inhibition assays, even without prior training on similar scaffolds .

Property (4-(Benzyloxy)-2-methylphenyl)methanol [3-(Benzodioxin-6-yl)-2-methylphenyl]methanol
Key Substituent Benzyloxy Benzodioxin
Rigidity Moderate High
PD-1/PD-L1 Inhibition Not reported High potency (SoftMax: 0.8285 ± 0.1396)

Functional Group Replacements: Boronic Acid vs. Alcohol

4-Benzyloxy-2-methylphenylboronic acid () substitutes the primary alcohol with a boronic acid (-B(OH)₂). This derivative is highly reactive in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds. However, the boronic acid group reduces stability in aqueous environments compared to the alcohol, limiting its use in biological systems .

Ketone vs. Alcohol: Electronic Effects

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () replaces the alcohol with a ketone (-C=O). The ketone’s electron-withdrawing nature decreases electron density on the aromatic ring, altering reactivity. This compound exhibited antifungal and anti-inflammatory activities, attributed to the fluorophenyl group’s electronegativity and the methyl group’s steric protection of the hydroxyl .

Complex Scaffolds: Azetidine and Piperazine Derivatives

  • ((2R,3S,4R)-3-(Benzyloxy)-4-(benzyloxymethyl)-1-butylazetidin-2-yl)methanol () incorporates an azetidine ring, introducing conformational constraints. This structure may improve target specificity in enzyme inhibition but complicates synthesis (yields: ~24%) .
  • 2-(4-(3-(Benzyloxy)-2-methylphenyl)piperazin-1-yl)ethan-1-ol () adds a piperazine moiety, enhancing solubility via protonation at physiological pH.

Electronic and Steric Effects

  • Benzyloxy vs. Phenethoxy: The phenethoxy group in 4-(benzyloxy)-3-phenethoxyphenol () increases steric bulk, reducing reaction yields (96% vs. typical 80–90% for simpler analogs). This highlights the trade-off between substituent complexity and synthetic efficiency .
  • Nitro Group Introduction: (4-(Benzyloxy)-3-nitrophenyl)methanol () introduces a nitro (-NO₂) group, drastically altering electronic properties. The nitro group’s electron-withdrawing effect may enhance reactivity in electrophilic substitutions but could reduce metabolic stability .

Q & A

Basic: What are the optimized synthetic routes for (4-(Benzyloxy)-2-methylphenyl)methanol, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis typically involves benzyloxy-group introduction via nucleophilic substitution or Mitsunobu reactions, followed by alcohol functionalization. Key steps include:

  • Halogenation : Use N-bromosuccinimide (NBS) in dichloromethane to brominate the phenolic precursor (e.g., 4-hydroxy-2-methylbenzaldehyde) .
  • Benzylation : React with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group .
  • Reduction : Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄ in THF. Optimize temperature (0–25°C) and stoichiometry (1.2–1.5 eq reductant) to minimize side products .
    Yield improvements (~80–90%) are achieved by stepwise purification (column chromatography) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can computational models predict the biological activity of (4-(Benzyloxy)-2-methylphenyl)methanol derivatives?

Answer:
EGNN (Equivariant Graph Neural Networks) trained on scaffold-activity datasets can predict binding affinities for targets like PD-1/PD-L1. Methodology includes:

  • Scaffold Hopping : Retain the core [(benzyloxy)methylphenyl]methanol structure while modifying substituents (e.g., halogens, methoxy groups) .
  • Data Augmentation : Train models on diverse datasets (e.g., Incyte data) to improve generalizability, even with limited scaffold-specific training data .
  • Validation : Use molecular docking (AutoDock Vina) and in vitro binding assays (SPR/BLI) to verify predictions. For example, EGNN correctly identified high-potency inhibitors (SoftMax score >0.8) without prior scaffold-specific training .

Basic: What spectroscopic techniques are critical for characterizing (4-(Benzyloxy)-2-methylphenyl)methanol?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
  • FT-IR : Detect O-H stretch (~3200–3400 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .
  • MS (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆O₂ at m/z 228.115) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., H-bonding in crystal lattices) .

Advanced: How can contradictory spectral data (e.g., NMR/IR discrepancies) be resolved during structural elucidation?

Answer:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near δ 7.0 ppm) .
  • Deuteration Studies : Replace labile protons (e.g., OH) to isolate solvent or impurity peaks .
  • DFT Calculations : Compare experimental IR spectra with simulated vibrational modes (Gaussian 16, B3LYP/6-31G*) to validate functional groups .

Basic: What are the primary applications of (4-(Benzyloxy)-2-methylphenyl)methanol in pharmaceutical research?

Answer:

  • Intermediate Synthesis : Used to prepare anti-inflammatory agents (e.g., COX-2 inhibitors) and kinase modulators .
  • Prodrug Development : The benzyloxy group enhances lipophilicity for blood-brain barrier penetration .
  • Enzyme Binding Studies : Acts as a substrate analog for cytochrome P450 (CYP) isoforms to probe metabolic pathways .

Advanced: How does stereoelectronic tuning of substituents influence metabolic stability in vivo?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (Cl, F) at the 4-position to reduce CYP-mediated oxidation (t₁/₂ increased from 2.1 to 8.7 hrs in rat liver microsomes) .
  • Steric Shielding : Add methyl groups ortho to the benzyloxy moiety to block glucuronidation (e.g., 2,6-dimethyl derivatives show 3× lower clearance) .
  • Isotope Labeling : Use deuterated methanol groups ([D₂]-OH) to track metabolic fate via LC-MS/MS .

Basic: What safety protocols are essential when handling (4-(Benzyloxy)-2-methylphenyl)methanol?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis (vapor pressure ~0.01 mmHg at 25°C) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can structure-activity relationship (SAR) studies optimize pharmacological efficacy?

Answer:

  • Analog Library Synthesis : Prepare derivatives with varied substituents (e.g., methoxy, nitro, amino) using Suzuki coupling or Buchwald-Hartwig amination .
  • In Vitro Assays : Test inhibition of TNF-α (ELISA) and IL-6 (qPCR) in macrophages (IC₅₀ values range: 0.5–50 µM) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and pIC₅₀ (R² > 0.85) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.